Cyclohexanepentanoic acid

Catalog No.
S1895409
CAS No.
5962-88-9
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanepentanoic acid

CAS Number

5962-88-9

Product Name

Cyclohexanepentanoic acid

IUPAC Name

5-cyclohexylpentanoic acid

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2,(H,12,13)

InChI Key

YMUHUYBRWUUAJF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCCCC(=O)O

Canonical SMILES

C1CCC(CC1)CCCCC(=O)O

Microbiology

Organic Chemistry

Biotechnology

Chemical Industry

Heterocycle Synthesis

Petroleum Engineering

Cyclohexanepentanoic acid is an organic compound with the molecular formula C₁₁H₂₀O₂ and a CAS number of 5962-88-9. It features a cyclohexane ring attached to a pentanoic acid chain, making it a unique structure among carboxylic acids. This compound is typically a colorless liquid at room temperature and has a molecular weight of 184.28 g/mol .

Typical of carboxylic acids, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: Can be reduced to alcohols or aldehydes using reducing agents.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of cyclohexane derivatives.
  • Halogenation: Can react with halogens in the presence of light or heat to form halogenated derivatives.

These reactions are significant for its potential applications in synthetic chemistry .

Cyclohexanepentanoic acid can be synthesized through several methods:

  • Carboxylation of Cyclohexene: Cyclohexene can be reacted with carbon dioxide under high pressure and temperature to yield cyclohexanepentanoic acid.
  • Oxidation of Cyclohexanol: Cyclohexanol can be oxidized to form cyclohexanepentanoic acid using oxidizing agents like potassium permanganate.
  • Condensation Reactions: It can also be synthesized through condensation reactions involving cyclohexanecarboxylic acid and pentanoic acid derivatives .

Cyclohexanepentanoic acid finds applications in various fields:

  • Chemical Synthesis: It is used as an intermediate in the production of other chemicals and materials.
  • Pharmaceuticals: Potential applications in drug formulation due to its structural characteristics.
  • Agriculture: May be explored for use in agrochemicals or as a growth regulator .

Interaction studies involving cyclohexanepentanoic acid focus on its reactivity with other compounds. For instance, it may interact with various metal ions, affecting its solubility and stability in different environments. Additionally, studies on its metabolic pathways could provide insights into its interactions within biological systems, particularly regarding lipid metabolism .

Several compounds share structural similarities with cyclohexanepentanoic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Cyclohexanecarboxylic AcidCarboxylic AcidSimpler structure; lacks the pentanoic chain
Pentanoic AcidStraight-chain CarboxylicLinear structure; no cyclic component
Caprylic AcidMedium-chain Fatty AcidContains eight carbon atoms; used in food applications
Dodecanoic AcidLong-chain Fatty AcidContains twelve carbon atoms; solid at room temperature

Cyclohexanepentanoic acid is unique due to its combination of cyclic and linear structures, which may impart distinct chemical properties compared to these similar compounds .

Thermodynamic Behavior Analysis

Phase Transition Characteristics (Melting/Boiling Points)

Cyclohexanepentanoic acid exhibits well-defined phase transition characteristics that are fundamental to understanding its thermodynamic behavior. The compound demonstrates a melting point of 16-17°C [1] [2] [3], positioning it as a low-melting organic solid at ambient temperature. This relatively low melting point can be attributed to the flexible aliphatic chain structure combined with the cyclohexyl ring, which prevents efficient molecular packing in the crystalline state.

The boiling point behavior shows significant pressure dependence, with values of 126-127°C at 0.5 mmHg and 318.9°C at 760 mmHg [1] [2] [3]. This substantial difference illustrates the compound's sensitivity to pressure variations and indicates moderate intermolecular forces primarily governed by van der Waals interactions and hydrogen bonding through the carboxylic acid functionality.

PropertyValuePressureSource
Melting Point16-17°CAtmospheric [1] [2] [3]
Boiling Point126-127°C0.5 mmHg [1] [2] [3]
Boiling Point318.9°C760 mmHg [2]

The phase transition data reveals that cyclohexanepentanoic acid undergoes a solid-liquid transition at relatively low temperatures, making it amenable to liquid-phase handling and processing under normal laboratory conditions. The significant boiling point elevation with increased pressure suggests strong intermolecular hydrogen bonding capabilities of the carboxylic acid group.

Vapor Pressure and Volatility Studies

Vapor pressure analysis reveals that cyclohexanepentanoic acid exhibits extremely low volatility at ambient conditions. Experimental measurements indicate a vapor pressure of 0.0 ± 1.4 mmHg at 25°C [2], classifying it as a compound with very low volatility characteristics. This low vapor pressure is consistent with the presence of the carboxylic acid functional group, which facilitates hydrogen bonding between molecules, thereby reducing the tendency for molecules to escape into the vapor phase.

Temperature (°C)Vapor Pressure (mmHg)Volatility Class
250.0 ± 1.4Very Low
37< 0.1 (estimated)Low
50< 1.0 (estimated)Low to Moderate
1001-10 (estimated)Moderate

The volatility profile indicates that cyclohexanepentanoic acid will have minimal evaporation losses during storage and handling at room temperature. This characteristic is advantageous for applications requiring stable, non-volatile organic compounds. The temperature dependence of vapor pressure follows typical Clausius-Clapeyron behavior, with exponential increases at elevated temperatures.

Solubility Profile in Organic/Aqueous Systems

The solubility characteristics of cyclohexanepentanoic acid demonstrate a pronounced amphiphilic nature due to the combination of a hydrophobic cyclohexylpentyl chain and a hydrophilic carboxylic acid group. In aqueous systems, the compound exhibits limited solubility estimated at less than 1 g/100 mL water [4], primarily due to the dominant hydrophobic character of the eleven-carbon aliphatic structure.

Solvent SystemSolubilityMechanism
WaterLow (< 1 g/100 mL)Limited by hydrophobic chain
EthanolHighHydrogen bonding + hydrocarbon compatibility
ChloroformHighNon-polar interactions
CyclohexaneModerate to HighStructural similarity
n-OctanolHighSimilar polarity characteristics

In organic solvent systems, cyclohexanepentanoic acid demonstrates high solubility across a broad range of solvents. The compound shows excellent compatibility with alcohols such as ethanol due to hydrogen bonding interactions between the carboxylic acid group and the alcohol functionality. Similarly, high solubility is observed in chloroform and other chlorinated solvents through dipole-induced dipole interactions.

The partition behavior between organic and aqueous phases is characterized by a LogP value of 3.90 [2], indicating strong preference for organic phases. This high partition coefficient suggests that cyclohexanepentanoic acid will preferentially distribute into non-polar environments, making it suitable for applications in organic synthesis and extraction processes.

Surface Activity and Interfacial Tension Behavior

Cyclohexanepentanoic acid exhibits moderate surface activity characteristics due to its amphiphilic molecular structure. The compound contains a hydrophobic cyclohexylpentyl tail (eleven carbons) and a hydrophilic carboxylic acid head group, creating the fundamental structural requirements for surface-active behavior.

Based on studies of similar cyclohexyl carboxylic acid derivatives, the interfacial tension with water is estimated to be in the range of 20-40 mN/m [5]. This moderate interfacial tension reduction capability positions cyclohexanepentanoic acid as a compound with significant interfacial activity, though not reaching the levels typically associated with dedicated surfactants.

Interfacial PropertyEstimated ValueClassification
Surface TensionNot determinedRequires measurement
Water-Oil IFT20-40 mN/mModerate activity
Critical PackingNot applicableNon-micelle forming

The surface activity arises from the ability of the carboxylic acid group to interact with polar interfaces while the cyclohexylpentyl chain provides hydrophobic stabilization. However, unlike typical surfactants, cyclohexanepentanoic acid does not form micelles due to its relatively short hydrophobic chain length and the strong hydrogen bonding capabilities of the carboxylic acid group.

Partition Coefficient (LogP) and Lipophilicity

The octanol-water partition coefficient (LogP) of 3.90 [2] for cyclohexanepentanoic acid indicates high lipophilicity and strong preference for non-polar environments. This value places the compound in the category of moderately to highly lipophilic organic molecules, with significant implications for its behavior in biological and environmental systems.

Partition SystemLogP ValueInterpretation
n-Octanol/Water3.90High lipophilicity
Cyclohexane/Water> 4.0 (estimated)Very high preference for organic phase

The high LogP value reflects the dominance of the hydrophobic cyclohexylpentyl structure over the hydrophilic carboxylic acid functionality. This lipophilic character suggests that cyclohexanepentanoic acid will readily partition into lipid membranes, organic solvents, and other non-polar environments.

Molecular factors contributing to lipophilicity include:

  • Cyclohexyl ring system: Provides significant hydrophobic bulk
  • Five-carbon aliphatic chain: Contributes additional non-polar character
  • Carboxylic acid group: Partially counteracts lipophilicity through hydrogen bonding
  • Overall molecular architecture: Favors non-polar interactions

The partition coefficient data indicates that cyclohexanepentanoic acid will demonstrate low bioavailability in aqueous biological systems but high accumulation potential in lipid-rich environments. This characteristic profile makes it suitable for applications requiring lipophilic organic compounds with moderate polar functionality.

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5962-88-9

Wikipedia

Cyclohexanepentanoic acid

Dates

Last modified: 08-16-2023

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